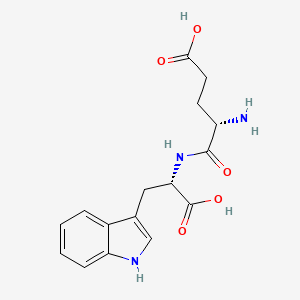

alpha-Glutamyltryptophan

Description

Historical Context of Oglufanide Discovery and Classification

The history of Oglufanide's study reveals its evolution from an initially considered naturally occurring substance to its characterization as a synthetic compound, alongside its identification through various research identifiers.

Origin as a Naturally Occurring Dipeptide

Some research literature has described Oglufanide as a synthetic form of a dipeptide that occurs naturally, reportedly isolated from calf thymus. wikipedia.orgfishersci.cauni.lufishersci.ca This historical perspective highlights the initial interest in endogenous peptides as potential therapeutic leads.

Characterization as a Synthetic Dipeptide

Despite early associations with natural origins, Oglufanide is widely characterized and studied as a synthetic dipeptide. fishersci.ptuni.luwikipedia.orgguidetopharmacology.orgciteab.com Its chemical structure is defined by the peptide linkage between L-glutamic acid and L-tryptophan. uni.luwikipedia.orgfishersci.ca The compound was initially developed and investigated in Russia for severe infectious diseases. fishersci.ptguidetopharmacology.org

Association with ST 135647 in Research Literature

While the specific identifier ST 135647 was not found in the consulted research, Oglufanide has been referenced in research literature under various synonyms and identifiers, including IM 862 and Thymogen. fishersci.ptfishersci.cauni.luciteab.com These identifiers are important for tracking the compound's study across different research contexts and historical periods.

Broader Academic Significance of Peptide-Based Compounds in Therapeutic Development

The academic significance of Oglufanide is underscored by the broader importance of peptide-based compounds in the development of therapeutics. Peptides represent a substantial class of molecules with diverse biological functions, making them attractive candidates for drug discovery. Academic and pharmaceutical sectors are increasingly focusing on peptides due to their potential as targeted therapies, offering advantages such as high specificity, potentially lower toxicity, and improved efficacy compared to traditional small-molecule drugs.

The volume of scientific publications and patents related to peptide-based therapies has seen an exponential increase, reflecting the growing academic interest and investment in this field. Peptides are being explored for a wide range of applications, including antimicrobial, anti-tumor, and anti-diabetic agents. Despite challenges in areas such as synthesis efficiency and improving stability and bioavailability, ongoing academic research and technological advancements, including the application of artificial intelligence, are driving innovation in peptide drug development. Currently, numerous therapeutic peptides have received approval, with hundreds more actively being investigated in preclinical and clinical studies, highlighting their significant and expanding role in the pharmaceutical landscape.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUXCDZPQOJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865900 | |

| Record name | alpha-Glutamyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38101-59-6 | |

| Record name | NSC334073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Biology and Synthesis of Oglufanide

Oglufanide as a Dipeptide of L-Glutamic Acid and L-Tryptophan

Oglufanide is a dipeptide molecule, which means it is formed from two amino acid units. Specifically, it is composed of L-glutamic acid and L-tryptophan, joined together by a peptide bond. cancer.gov This linkage is formed between the carboxyl group of the L-glutamic acid and the amino group of the L-tryptophan. The resulting molecule, also known by synonyms such as L-Glutamyl-L-tryptophan and Thymogen, possesses a unique chemical structure that is fundamental to its biological function. selleckchem.com

The chemical and physical properties of Oglufanide are summarized in the table below:

| Property | Value |

| Molecular Formula | C16H19N3O5 |

| Molecular Weight | 333.34 g/mol |

| Appearance | Solid Powder |

| Solubility | Soluble in DMSO |

| IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |

This table presents key physicochemical properties of Oglufanide.

Methodologies for Oglufanide and Related Peptide Synthesis

The synthesis of dipeptides like Oglufanide can be achieved through various methodologies, broadly categorized as enzymatic and chemical approaches.

Enzymatic Synthesis Approaches for Dipeptides

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods for producing dipeptides. This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. These reactions can be conducted in aqueous media under mild conditions, minimizing the need for toxic solvents and protecting group chemistry. digitellinc.comproquest.com

One notable enzymatic approach for synthesizing glutamyl-tryptophan peptides involves the use of glutaminase (B10826351). For instance, L-glutaminase from Bacillus amyloliquefaciens has been successfully employed to synthesize γ-L-glutamyl-L-tryptophan. pepamino.com This enzyme catalyzes the transfer of a γ-glutamyl group from glutamine to L-tryptophan. The efficiency of this synthesis is influenced by factors such as pH, temperature, reaction time, and the ratio of substrates. pepamino.com Research has shown that under optimal conditions, significant yields of the desired dipeptide can be achieved. pepamino.com

Proteases are another class of enzymes widely used in dipeptide synthesis. rsc.org These enzymes, which naturally hydrolyze peptide bonds, can be manipulated to favor synthesis by altering reaction conditions, such as using low-water environments or immobilizing the enzyme. researchgate.netnih.gov

General Principles of Asymmetric and Proteolytic Amino Acid Synthesis

The synthesis of the constituent amino acids, L-glutamic acid and L-tryptophan, in their correct stereoisomeric forms is crucial for the synthesis of biologically active Oglufanide. Asymmetric synthesis is a key strategy to produce enantiomerically pure amino acids. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries that direct the reaction towards the desired stereoisomer.

Proteolytic enzymes can also be employed in the resolution of racemic mixtures of amino acids, a process where the enzyme selectively acts on one enantiomer, allowing for the separation of the L- and D-forms. Furthermore, enzymatic methods exist for the direct synthesis of L-tryptophan, for example, using tryptophan synthase which catalyzes the reaction between indole (B1671886) and L-serine. patsnap.com

Considerations for Peptide Stability in Synthesis and Research

The stability of dipeptides like Oglufanide is a critical consideration during both their synthesis and subsequent research applications. Several factors can lead to the degradation of peptides, impacting their purity and activity. These include:

Hydrolysis: The peptide bond can be cleaved by hydrolysis, a reaction that is influenced by pH and temperature. nih.govencyclopedia.pub

Oxidation: Amino acid residues with susceptible side chains, such as the indole ring of tryptophan, can be prone to oxidation.

Racemization: The stereochemical integrity of the amino acid residues can be compromised under certain conditions, leading to a loss of biological activity.

To mitigate these degradation pathways, peptides are often stored as lyophilized (freeze-dried) powders at low temperatures (-20°C or below). pepamino.combachem.com When in solution, it is advisable to use buffers within a pH range of 5-7 and to store aliquots frozen to avoid repeated freeze-thaw cycles. bachem.com The choice of solvent is also crucial, as improper solvents can lead to aggregation or conformational changes. pepamino.com

Structural Elucidation Considerations in Relation to Biological Activity

The three-dimensional structure of Oglufanide is intrinsically linked to its biological activity as an immunomodulator and angiogenesis inhibitor. cancer.govmedchemexpress.com While detailed crystallographic or NMR structural data for Oglufanide is not extensively published, the conformational flexibility of the dipeptide in solution is a key determinant of its interaction with biological targets.

The biological activity of Oglufanide is attributed to its ability to modulate the immune response and inhibit vascular endothelial growth factor (VEGF). medchemexpress.com The specific spatial arrangement of the glutamic acid and tryptophan side chains, along with the charged amino and carboxyl termini, are likely critical for binding to its molecular targets.

Molecular Mechanisms of Action of Oglufanide

Immunomodulatory Properties at the Molecular Level

Oglufanide functions as a regulator of the body's immune response. nih.govmedkoo.compeptidesciences.com Its immunomodulatory properties involve influencing both innate and adaptive immune pathways. corepeptides.com

Regulation of Innate Immune Response Pathways

Oglufanide is reported to regulate the body's innate immune response, which is the first line of defense against pathogens and abnormal cells. nih.govmedkoo.compeptidesciences.com Research suggests it may bolster the innate immune system's defense mechanisms, potentially involving the activity of macrophages and natural killer cells. corepeptides.com This regulation of innate immunity is thought to contribute to its effects against invading germs and cancer cells. nih.govmedkoo.compeptidesciences.com

Stimulation of Immune Response Against Pathogens

Oglufanide has been shown to stimulate the immune response to various pathogens, including viruses and intracellular bacteria. medchemexpress.comncats.io Studies indicate it can stimulate the immune response to Hepatitis C virus (HCV) and bacterial infections. medchemexpress.comncats.io Research also shows promise for its use against a number of viruses and bacterial infections, including Hepatitis B and C. peptidesciences.com This stimulation of the immune response may involve boosting the ability of immune cells to detect and eliminate transformed cells. corepeptides.com

Anti-Angiogenic Mechanisms and Molecular Targets

Oglufanide exhibits anti-angiogenic activities, which involve the inhibition of the formation of new blood vessels. medchemexpress.commedkoo.comncats.ioontosight.ai This mechanism is particularly relevant in conditions like cancer, where angiogenesis is crucial for tumor growth and spread. frontiersin.orgmednexus.org

Inhibition of Vascular Endothelial Growth Factor (VEGF) Activity

A key anti-angiogenic mechanism of Oglufanide is the inhibition of Vascular Endothelial Growth Factor (VEGF). medchemexpress.comncats.iocancer.govtargetmol.comnih.govmedchemexpress.com VEGF is a critical signaling protein that promotes the formation of new blood vessels. frontiersin.orgmednexus.orgfrontiersin.org By inhibiting VEGF, Oglufanide can impede the process of angiogenesis. ncats.iocancer.govnih.gov Studies have demonstrated dose-dependent inhibition of angiogenesis induced by VEGF in experimental models. medchemexpress.com

Interactions with Vascular Endothelial Growth Factor Receptors (VEGFR)

Oglufanide's inhibition of VEGF-mediated angiogenesis is linked to interactions with Vascular Endothelial Growth Factor Receptors (VEGFR). ncats.iomedchemexpress.eumedchemexpress.com These receptors, particularly VEGFR2, play a significant role in mediating the pro-angiogenic signals of VEGF. frontiersin.orgsmw.chmdpi.com While the precise nature of Oglufanide's interaction with VEGFRs is not fully detailed in the provided information, its inhibitory effect on VEGF activity suggests an impact on the VEGF/VEGFR signaling axis. medchemexpress.comncats.iocancer.govnih.gov

Downstream Signaling Perturbations Leading to Angiogenesis Inhibition

The inhibition of VEGF activity and potential interactions with VEGFRs by Oglufanide lead to perturbations in downstream signaling pathways that are essential for angiogenesis. wikidata.orgncats.ioontosight.aicancer.govvulcanchem.comgoogleapis.com Angiogenesis is a complex process regulated by multiple signaling cascades, including those activated by VEGF binding to its receptors. frontiersin.orgfrontiersin.orghematologyandoncology.net These pathways typically involve the activation of intracellular tyrosine kinase domains and subsequent phosphorylation of downstream signaling molecules, promoting endothelial cell proliferation, migration, and survival. smw.chhematologyandoncology.netmdpi.com By interfering with the upstream VEGF/VEGFR signaling, Oglufanide is expected to disrupt these downstream events, ultimately inhibiting the formation of new blood vessels. wikidata.orgmedchemexpress.comncats.ioontosight.aicancer.govvulcanchem.comgoogleapis.com The exact molecular targets and pathways downstream of VEGFR affected by Oglufanide require further detailed elucidation, but its observed anti-angiogenic effects confirm its influence on this critical biological process. wikidata.orgmedchemexpress.comncats.ioontosight.aicancer.govvulcanchem.comgoogleapis.com

Compound Information

| Compound Name | PubChem CID |

| Oglufanide | 100094 |

| L-glutamic acid | 33052 |

| L-tryptophan | 6305 |

| Oglufanide disodium | 158780 |

| VEGF | 11325002 |

| VEGFR1 | 5785 |

| VEGFR2 | 5786 |

| VEGFR3 | 5787 |

Detailed Research Findings (Illustrative Data Table - based on search result snippets)

While specific quantitative data tables with detailed experimental results were not extensively available within the provided snippets, the search results consistently highlight key findings regarding Oglufanide's effects. Below is an illustrative representation of the types of findings reported, which would ideally be presented with specific numerical data (e.g., IC50 values, percentage inhibition, fold change in gene expression) if available in the source texts.

| Mechanism | Observed Effect | Model System / Context | Source Type |

| Immunomodulation | Regulation of innate immune response. nih.govmedkoo.compeptidesciences.com | Against invading germs and cancer cells. nih.govmedkoo.compeptidesciences.com | Research Overview |

| Immunomodulation | Stimulation of immune response. medchemexpress.comncats.io | Against HCV and intracellular bacterial infections. medchemexpress.comncats.io | Research Overview |

| Immunomodulation | Potential bolstering of innate immune defense. corepeptides.com | Including macrophages and natural killer cells. corepeptides.com | Research Overview |

| Anti-Angiogenesis | Inhibition of VEGF. medchemexpress.comncats.iocancer.govtargetmol.comnih.govmedchemexpress.com | - | Research Overview |

| Anti-Angiogenesis | Dose-dependent inhibition of angiogenesis. medchemexpress.com | Chorioallantoic membrane assay (VEGF-induced). medchemexpress.com | Experimental Finding |

| Anti-Angiogenesis | Antitumor activity. medchemexpress.com | Immunocompetent and immunodeficient mice. medchemexpress.com | Experimental Finding |

| Anti-Angiogenesis | Dose-dependent decrease in tumor volumes. medchemexpress.com | Xenografts in athymic mice (human melanoma cells). medchemexpress.com | Experimental Finding |

Antineoplastic Mechanisms of Action

The antineoplastic mechanism of action of Oglufanide involves the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis) ontosight.ai. It has been shown to interact with specific cellular targets, leading to these effects ontosight.ai. Oglufanide has demonstrated anti-tumor activity in preclinical studies ontosight.ai. It has been researched for its potential therapeutic applications in the treatment of various types of cancer, including breast, lung, and colon cancer ontosight.ai. Oglufanide has also been shown to inhibit vascular endothelial growth factor (VEGF), suggesting potential anti-angiogenesis activities cancer.govmedchemexpress.com.

Inhibition of Cancer Cell Proliferation and Growth

Oglufanide's mechanism of action includes the inhibition of cell growth and proliferation in cancer cells ontosight.ai. Preclinical studies have shown promise in inhibiting the growth of various types of cancer cells ontosight.ai. Research indicates that Oglufanide can result in a dose-dependent inhibition of tumor growth in syngeneic immune competent mice and a dose-dependent decrease in tumor volumes of xenografts in immunodeficient mice implanted with human melanoma cells medchemexpress.com.

Induction of Programmed Cell Death (Apoptosis) in Cancer Cells

A key aspect of Oglufanide's antineoplastic activity is the induction of apoptosis (programmed cell death) in cancer cells ontosight.ai. This induction of apoptosis is part of its mechanism of action ontosight.ai. Inducing tumor cell apoptosis is regarded as an important treatment modality in cancer therapy frontiersin.org.

Involvement of Complex and Multiple Cellular Pathways in Antitumor Activity

The exact molecular mechanism of Oglufanide is considered complex and involves multiple cellular pathways ontosight.ai. Its antitumor activity is not limited to a single pathway but rather involves the modulation of several cellular processes ontosight.ai. As a dipeptide bioregulator, Oglufanide has primary effects on cells of the immune system, which can contribute to its anti-cancer effects by regulating the body's innate immune response peptidesciences.com. It has been shown to stimulate the immune response and influence immune cell regulation and activation peptidesciences.comcorepeptides.com. Beyond immune modulation, Oglufanide's reported inhibition of VEGF suggests an impact on angiogenesis pathways, which are crucial for tumor growth and progression cancer.govmedchemexpress.com. The involvement of multiple pathways is consistent with the understanding that effective anticancer agents often target an array of cellular processes mbimph.com.

Research Findings on Oglufanide's Antitumor Activity

| Study Type | Model System | Key Finding | Source |

| Preclinical Study | Syngeneic immune competent mice (LLC tumor) | Dose-dependent inhibition of tumor growth. | medchemexpress.com |

| Preclinical Study | Balb/C athymic mice (M21 human melanoma xenografts) | Dose-dependent decrease in tumor volumes. | medchemexpress.com |

| In Vitro Study | Tumor cell lines and HUVECs | No effect on viability at certain concentrations (0-1000 μg/mL; 5 days). [Note: This highlights selectivity rather than direct cytotoxicity at these concentrations] | medchemexpress.com |

| In Vitro Study | Chorioallantoic membrane assay | Dose-dependent inhibition of β-FGF and VEGF-induced angiogenesis. | medchemexpress.com |

This table summarizes some of the research findings regarding Oglufanide's antitumor activities in preclinical and in vitro settings. medchemexpress.com

Preclinical Pharmacological Activities of Oglufanide

In Vitro Efficacy Studies

In vitro studies have provided initial insights into the cellular and molecular mechanisms underlying the potential therapeutic effects of oglufanide. These investigations have utilized various cell lines and experimental models to assess its direct impact on key biological pathways.

Angiogenesis Inhibition in Chorioallantoic Membrane Assays

Oglufanide has demonstrated anti-angiogenic properties in in vitro models, specifically in the chorioallantoic membrane (CAM) assay. This assay is widely used to evaluate agents that influence blood vessel formation. Studies using the CAM assay have shown that oglufanide (IM862) at concentrations ranging from 1 to 1000 μg/mL exhibits dose-dependent inhibition of angiogenesis. Complete inhibition of angiogenesis induced by β-FGF and VEGF has been observed within this concentration range medchemexpress.com. The CAM assay allows for the assessment of neovascularization and the effects of compounds on vascular branching patterns in a living system scielo.brnih.gov.

Evaluation of Effects on Tumor Cell Line Viability

Investigations into the direct effects of oglufanide on tumor cell viability have been conducted using various cancer cell lines. Studies have indicated that oglufanide (L-glu-L-trp) at concentrations up to 1000 μg/mL for 5 days has no effect on the viability of tested tumor cell lines medchemexpress.com. This suggests that oglufanide's potential antitumor effects observed in other models may not be due to direct cytotoxicity to the tumor cells themselves, but possibly through other mechanisms such as immunomodulation or anti-angiogenesis medchemexpress.comontosight.ai.

In Vitro Studies on Viral Replication (e.g., Hepatitis C Virus)

Oglufanide has been reported to stimulate the immune response to viral infections, including the Hepatitis C virus (HCV) medchemexpress.comnih.govcancer.govmedkoo.comncats.iopeptidesciences.comdrugbank.commedchemexpress.comtandfonline.comlecrips.netdrugbank.com. While specific detailed in vitro data on oglufanide's direct effect on HCV replication rates or viral load reduction in cell lines is not extensively detailed in the provided snippets, its role as an immunomodulator that can stimulate the immune response against HCV has been noted medchemexpress.comnih.govcancer.govmedkoo.comncats.iopeptidesciences.comdrugbank.comdrugbank.com. Oglufanide is described as regulating the body's innate immune response to combat invading germs and may potentially control or reverse the immune system suppression utilized by the hepatitis virus drugbank.com. Research indicates it can stimulate the immune response to a number of viruses and has shown success in the treatment of Hepatitis B and C peptidesciences.com.

Investigations into Activity Against Intracellular Bacterial Infections

Similar to its effects on viral infections, oglufanide has also been reported to stimulate the immune response to intracellular bacterial infections medchemexpress.comnih.govcancer.govmedkoo.comncats.ionih.gov. This suggests a role for oglufanide in enhancing the host's immune defense mechanisms against bacteria that reside within host cells. The mechanism is likely linked to its general immunomodulatory properties, which help regulate the innate immune response drugbank.com. Research indicates it can stimulate the immune response to a variety of bacterial infections peptidesciences.com.

Assessment of Activity Against Emerging Pathogens (e.g., SARS-CoV-2 in specific cell lines)

Preclinical testing has included the assessment of oglufanide's activity against emerging pathogens like SARS-CoV-2 in specific cell lines. In cell line assays using HEK293T-ACE2 cells, oglufanide was found to be inactive against SARS-CoV-2 explorationpub.com. This indicates that, in this specific in vitro model, oglufanide did not directly inhibit the replication or infectivity of SARS-CoV-2 at the tested concentrations.

In Vivo Efficacy in Animal Models

In vivo studies using animal models have been conducted to evaluate the efficacy of oglufanide in more complex biological systems, particularly in the context of its anti-tumor and anti-angiogenic properties.

Animal models, such as C57BL/6 immune competent mice with Lewis lung carcinoma (LLC) xenografts and Balb/C athymic mice with M21 human melanoma xenografts, have been utilized to study oglufanide's effects on tumor growth medchemexpress.com. In syngeneic immune competent mice, oglufanide resulted in a dose-dependent inhibition of LLC tumor growth medchemexpress.com. Furthermore, in Balb/C athymic mice implanted with M21 human melanoma cells, oglufanide showed a dose-dependent decrease in tumor volumes of xenografts medchemexpress.com. These findings suggest that oglufanide possesses antitumor activity in vivo in both immunocompetent and immunodeficient mouse models medchemexpress.com. The in vivo antiangiogenic properties of oglufanide (IM862) have also been noted . Preclinical models, particularly using rodents like mice and rats, are commonly applied in research to imitate human disease conditions for evaluating potential therapeutic agents jddtonline.info.

Antitumor Activity in Immunocompetent Mouse Models

Studies in immunocompetent mouse models are crucial for assessing the potential of a compound to exert antitumor effects within the context of a functional immune system. Oglufanide has demonstrated antitumor activity in syngeneic immune competent mice. medchemexpress.com For instance, research involving LLC tumor growth in syngeneic mice showed that Oglufanide resulted in a dose-dependent inhibition of tumor growth. medchemexpress.com Syngeneic models, where tumor cells originate from the same genetic background as the host mouse, allow for the evaluation of therapies that may involve or modulate the host's immune response against the tumor. cellvax-pharma.com

Antitumor Activity in Immunodeficient Xenograft Models

Immunodeficient xenograft models, often using athymic nude mice or SCID mice, are valuable for studying the direct effects of a compound on human tumor cells without the confounding influence of a fully functional host immune system. nih.govyoutube.comnih.gov Oglufanide has also shown antitumor activity in immunodeficient mice. medchemexpress.com Specifically, studies using Balb/C athymic mice implanted with M21 human melanoma cells demonstrated a dose-dependent decrease in tumor volumes following Oglufanide administration. medchemexpress.com Xenograft models are widely used in preclinical oncology to evaluate the efficacy of potential anticancer agents against human tumors. nih.govnih.gov

Dose-Dependent Effects on Tumor Growth Inhibition and Volume Reduction in Animal Studies

Preclinical investigations have consistently indicated that Oglufanide's effects on tumor growth inhibition and volume reduction in animal models are dose-dependent. medchemexpress.com This dose-response relationship has been observed in both immunocompetent syngeneic mouse models (LLC tumor growth) and immunodeficient xenograft models (M21 human melanoma cells). medchemexpress.com Increasing the dose of Oglufanide has been shown to lead to a greater inhibition of tumor growth and a more significant reduction in tumor volume in these studies. medchemexpress.com This finding is critical in preclinical pharmacology as it helps establish a relationship between the administered dose and the observed therapeutic effect, guiding further research and potential development.

Interactive Data Table: Summary of Preclinical Antitumor Activity

| Model Type | Tumor Cell Line/Type | Observed Effect on Tumor Growth/Volume | Dose Dependency | Citation |

| Immunocompetent Mouse | LLC Tumor | Inhibition of tumor growth | Dose-dependent | medchemexpress.com |

| Immunodeficient Xenograft | M21 Human Melanoma | Decrease in tumor volumes | Dose-dependent | medchemexpress.com |

Note: The data presented in this table are based on the findings from the cited preclinical studies.

Structure Activity Relationship Studies and Oglufanide Analogues

Design and Synthesis of Oglufanide Derivatives and Analogues for Research

The design and synthesis of oglufanide derivatives and analogues are undertaken to explore modifications that could potentially enhance or alter its biological activities and improve pharmacokinetic properties. As a dipeptide, oglufanide's synthesis involves forming a peptide bond between glutamic acid and tryptophan. Research into dipeptide synthesis often employs various chemical and enzymatic methods. researchgate.netnih.govresearchgate.netacs.orgresearchgate.net For instance, enzymatic approaches using glutaminase (B10826351) have been explored for the synthesis of gamma-D-glutamyl-L-tryptophan, a related immunomodulatory peptide. researchgate.netnih.govresearchgate.net

The synthesis of peptide analogues typically involves coupling amino acids or peptide fragments using coupling reagents or enzymatic catalysis, followed by deprotection steps. Modifications can be introduced to the amino acid side chains, the peptide bond, or the terminal functional groups. The indole (B1671886) scaffold of the tryptophan residue also presents opportunities for derivatization. mdpi.comgoogle.commdpi.com Late-stage functionalization techniques, such as C-H functionalization, are being explored to modify complex molecules like peptides, including at the C7 position of the tryptophan indole core in oglufanide derivatives. researchgate.netchemrxiv.org

Exploration of Functional Modifications and Their Impact on Biological Activity

Exploring functional modifications of oglufanide involves systematically altering specific parts of the molecule and evaluating the resulting compounds for changes in biological activity. These modifications can target the amino or carboxyl groups, the peptide bond, or the side chains of the glutamic acid and tryptophan residues. The aim is to understand which structural features are essential for oglufanide's observed effects, such as its ability to regulate the innate immune response or inhibit angiogenesis. nih.govmedchemexpress.com

Role of the Indole Scaffold in Oglufanide's Bioactivity and Derivatization Potential

The indole scaffold offers significant potential for chemical derivatization. Modifications can be made to various positions on the indole ring, which can lead to the synthesis of a wide array of analogues with potentially altered biological activities. mdpi.comgoogle.commdpi.com Research on other indole derivatives has shown that modifications can influence properties like lipophilicity, steric bulk, and electronic distribution, all of which can impact how the molecule interacts with its biological environment and targets. unina.itsci-hub.se The exploration of C7 functionalization of the tryptophan indole core in oglufanide derivatives exemplifies the ongoing efforts to leverage the derivatization potential of this scaffold to generate novel compounds for research. researchgate.net

Comparative Analysis with Other Immunomodulatory Dipeptides and Related Compounds

Comparative analysis of oglufanide with other immunomodulatory dipeptides and related compounds is essential for positioning oglufanide within the broader landscape of immunomodulatory agents and understanding the unique aspects of its structure and mechanism of action. While oglufanide is a synthetic dipeptide of L-glutamic acid and L-tryptophan, other dipeptides and small peptides have also demonstrated immunomodulatory effects. nih.govwikidata.orgpeptidesciences.commedchemexpress.comsci-hub.semdpi.com

Studies comparing different immunomodulatory peptides, such as peptidoglycan monomer (PGM) and muramyl dipeptide (MDP), reveal differences in their biological activities and their ability to modulate immune responses, such as influencing the Th1/Th2 bias. chemrxiv.org Although detailed head-to-head comparative studies specifically outlining the SAR of oglufanide against a panel of other well-characterized immunomodulatory dipeptides were not extensively detailed in the provided sources, the comparison highlights the importance of specific amino acid composition, sequence, and structural features in determining the nature and potency of the immunomodulatory effect. The unique combination of glutamic acid and tryptophan, along with the indole moiety, likely contributes to oglufanide's specific biological profile.

Advanced Research Methodologies Applied to Oglufanide Studies

In Vitro Cell-Based Assays for Mechanistic Investigations

In vitro cell-based assays are fundamental tools for investigating the cellular mechanisms of compounds like Oglufanide. These assays allow researchers to study the effects of the compound in a controlled cellular environment, providing insights into its interactions with biological targets and the resulting downstream cellular responses. Cell-based assays are vital for understanding a drug candidate's mechanism of action and can help predict its behavior in vivo. bioagilytix.combmglabtech.com They can be used to assess various cellular processes such as proliferation, apoptosis, and the modulation of signaling pathways. bioagilytix.combmglabtech.com Appropriately designed cell-based assays can mimic key aspects of the physiological setting, offering a more accurate assessment compared to studies on isolated proteins. bioagilytix.com They are used at various stages of drug development, from initial hit finding to lead optimization. bmglabtech.com

Establishment and Utilization of Animal Model Systems for Preclinical Evaluation

Animal model systems are indispensable for the preclinical evaluation of potential therapeutic agents, including Oglufanide. These models provide a more complex biological context than in vitro systems, allowing for the assessment of a compound's effects within a living organism. Animal models are used to study efficacy, pharmacokinetics, and pharmacodynamics before a candidate therapy is considered for human clinical trials. nih.govnih.gov While Oglufanide was originally studied for infectious diseases and later in cancer clinical trials, animal models play a crucial role in understanding its impact on the immune system and its potential therapeutic effects in various disease contexts, such as severe respiratory diseases and ovarian cancer, for which it is currently under development. medkoo.compeptidesciences.com The use of animal models in preclinical evaluation aims to bridge the gap between in vitro findings and potential clinical outcomes. nih.gov

Biochemical and Molecular Assays for Target Engagement and Pathway Analysis (e.g., Western Blot, HPLC)

Biochemical and molecular assays are essential for determining how a compound interacts with its specific molecular targets and influences biological pathways. Techniques such as Western Blot and High-Performance Liquid Chromatography (HPLC) are commonly employed in these investigations. Western Blot is a technique used to detect specific proteins in a sample, allowing researchers to assess changes in protein levels or modifications (like phosphorylation) that may occur in response to treatment with Oglufanide. conceptlifesciences.comresearchgate.net This can provide evidence of target engagement and the activation or inhibition of downstream signaling pathways. HPLC is a chromatographic technique used for separating, identifying, and quantifying each component in a mixture. While not explicitly detailed for Oglufanide in the provided snippets, HPLC is broadly used in peptide research for purification, analysis of purity, and potentially for studying the metabolism or stability of peptide compounds. mdpi.com Cellular thermal shift assay (CETSA) is another powerful tool that, combined with methods like Western Blot, can determine target engagement by measuring changes in protein thermal stability upon ligand binding. researchgate.netnih.gov These assays are critical for validating the biological hypothesis and understanding the mechanism of action at a molecular level. conceptlifesciences.comcatapult.org.uk

Application of Computational Approaches in Peptide Research and Design

Computational approaches have become increasingly valuable in peptide research and design, offering efficient ways to analyze peptide properties, predict interactions, and design novel peptide sequences. These methods include molecular docking, molecular dynamics simulations, and machine learning algorithms. mdpi.commdpi.com While specific applications to Oglufanide are not detailed in the search results, computational tools are broadly used to predict peptide structure, function, and interactions with targets, as well as to optimize pharmacokinetic properties and reduce toxicity. mdpi.commdpi.comresearchgate.net They can assist in the de novo design of peptides or the modification of existing ones to enhance desired activities. researchgate.netnih.gov Computational methods can model molecular behavior over time, providing insights into peptide function and interactions. mdpi.com

Future Research Directions and Preclinical Therapeutic Implications of Oglufanide

Strategies for Optimization of Oglufanide Structure for Enhanced Biological Activity

Structural optimization is a key strategy in drug discovery to improve compound potency, selectivity, and pharmacokinetic properties hilarispublisher.comnih.gov. For Oglufanide, a dipeptide, modifications to its amino acid sequence or the incorporation of non-natural amino acids or chemical moieties could lead to analogs with enhanced immunomodulatory, anti-angiogenic, or antineoplastic activities. Structure-activity relationship (SAR) studies are fundamental in this process, guiding medicinal chemists in refining the molecule hilarispublisher.com. Preclinical studies evaluating the biological activity of these optimized structures in relevant in vitro and in vivo models are crucial to assess their improved therapeutic potential hilarispublisher.com. The goal is to identify analogs with superior efficacy or a broader spectrum of activity compared to the parent compound.

Exploration of Combination Therapy Regimens in Preclinical Research

Investigating Oglufanide in combination with other therapeutic agents is a significant area of preclinical research. The rationale behind combination therapy is to achieve synergistic effects, potentially leading to improved outcomes, reduced dosages of individual agents, and overcoming resistance mechanisms nih.gov. Given Oglufanide's immunomodulatory properties, combinations with conventional antiviral, anticancer, or antimicrobial agents are being explored. Preclinical studies would involve evaluating the efficacy of Oglufanide in combination with other drugs in relevant disease models, assessing parameters such as tumor growth inhibition, viral load reduction, or bacterial clearance. Such research aims to identify rational drug combinations that enhance therapeutic responses and potentially mitigate the development of resistance.

Oglufanide's Potential Role in Emerging Research Fields, such as Antimicrobial Resistance

The growing global threat of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic strategies gardp.org. Oglufanide's reported ability to stimulate the immune response to intracellular bacterial infections suggests a potential role in combating AMR nih.govmedchemexpress.com. Preclinical research in this area could focus on evaluating Oglufanide's efficacy against drug-resistant bacterial strains, both alone and in combination with existing antibiotics. Studies could investigate its mechanisms of action in this context, such as its ability to enhance host immune clearance of bacteria or directly inhibit bacterial growth or virulence factors. Research into Oglufanide's potential to modulate the host immune response to better combat resistant infections represents a promising avenue in the fight against AMR.

Advancements in Peptide Delivery and Bioavailability Research Relevant to Oglufanide

As a peptide, Oglufanide faces challenges related to delivery and bioavailability, particularly with non-parenteral routes of administration mdpi.comsci-hub.se. Research into advanced peptide delivery systems is highly relevant to optimizing Oglufanide's therapeutic use. Strategies such as the development of novel formulations, including nanoparticles, liposomes, or other encapsulation techniques, could improve its stability, reduce degradation, and enhance its uptake and distribution to target tissues mdpi.comnih.govfrontiersin.org. Modifications to the peptide structure, such as lipidation, have also been shown to potentially increase the bioavailability of similar peptides mdpi.com. Preclinical studies evaluating the pharmacokinetics and pharmacodynamics of Oglufanide utilizing these advanced delivery approaches are essential to improve its therapeutic index and enable more effective administration routes.

Q & A

Q. What is the biochemical mechanism by which Oglufanide inhibits VEGF, and how can this be experimentally validated?

Oglufanide (H-Glu-Trp-OH) is a dipeptide immunomodulator that binds to vascular endothelial growth factor (VEGF), blocking its interaction with receptors (e.g., VEGFR-2) and inhibiting angiogenesis. To validate this mechanism:

- Use surface plasmon resonance (SPR) or ELISA to measure binding affinity between Oglufanide and VEGF .

- Perform cell proliferation assays (e.g., using endothelial cells) to assess inhibition of VEGF-induced growth .

- Include controls like VEGF-only and scrambled peptide treatments to confirm specificity .

Q. What in vitro and in vivo models are most appropriate for studying Oglufanide’s anti-angiogenic effects?

- In vitro : Use human umbilical vein endothelial cells (HUVECs) for tube formation assays or NSCLC cell lines (e.g., A549) for proliferation studies .

- In vivo : Employ xenograft models (e.g., Wistar rats with implanted tumors) to evaluate tumor growth suppression. Dosing protocols (e.g., 30 mg/kg intraperitoneal injections) should align with pharmacokinetic profiles .

Q. How can researchers assay the efficacy of Oglufanide in reducing VEGF signaling?

- Quantify VEGF protein levels via ELISA or Western blot in treated vs. untreated samples .

- Measure downstream markers like phosphorylated VEGFR-2 or ERK using phospho-specific antibodies .

- Validate functional outcomes with matrigel plug assays to assess blood vessel formation in vivo .

Advanced Research Questions

Q. How can experimental parameters (e.g., concentration, exposure time) be optimized for Oglufanide in combinatorial studies?

- Conduct dose-response curves (e.g., 0–20 µg/mL) to determine IC50 values in target cell lines .

- Use time-course experiments to identify peak inhibitory effects (e.g., 72-hour exposure for maximal VEGF suppression) .

- Apply factorial design (e.g., 2×2 matrix) to test interactions with other inhibitors (e.g., SU5416 or Bevacizumab) .

Q. What methodologies address contradictions in Oglufanide’s reported efficacy across studies?

- Perform meta-analysis of existing data to identify confounding variables (e.g., differences in cell lines or animal models) .

- Replicate experiments using standardized protocols (e.g., uniform VEGF concentrations, matched control groups) .

- Validate findings with orthogonal techniques (e.g., RNA-seq to confirm pathway modulation alongside protein assays) .

Q. How can researchers validate Oglufanide’s purity and stability in experimental settings?

- Use HPLC (>95% purity threshold) and mass spectrometry to confirm chemical integrity .

- Assess stability under storage conditions (e.g., -20°C vs. -70°C) via repeated bioactivity assays .

- Include accelerated degradation studies (e.g., exposure to light, heat) to identify decomposition products .

Q. What strategies are effective for investigating Oglufanide’s synergistic pathways beyond VEGF inhibition?

- Employ phosphoproteomics or RNA sequencing to map off-target effects (e.g., PDGFR or FGFR modulation) .

- Combine Oglufanide with pathway-specific inhibitors (e.g., PDGFR blockers) to test additive/synergistic effects .

- Use computational modeling (e.g., molecular docking) to predict interactions with non-VEGF targets .

Q. How should researchers troubleshoot variability in Oglufanide’s activity across experimental replicates?

- Standardize cell culture conditions (e.g., passage number, serum batch) to minimize biological noise .

- Pre-treat samples with protease inhibitors to prevent peptide degradation .

- Implement blinded scoring for subjective endpoints (e.g., vascular density in histology) .

Methodological Resources

- Data Analysis : Use tools like GraphPad Prism for dose-response modeling and ANOVA for multi-group comparisons .

- Literature Review : Follow PRISMA guidelines for systematic reviews to synthesize conflicting evidence .

- Ethical Compliance : Document animal protocols (e.g., Wistar rat studies) in alignment with institutional review boards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.